molecular formula C28H46N6O5S B8081955 Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2

Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2

Cat. No.: B8081955
M. Wt: 578.8 g/mol
InChI Key: KRLZVXPIQBYCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2 is a synthetic pentapeptide analog designed for advanced biochemical research. Its sequence features a mix of D- and L-amino acids, a modification often explored to enhance metabolic stability and alter receptor binding profiles in peptide-based drug discovery efforts . The N-terminal methylation (Me-) and C-terminal amidation (-NH2) further contribute to its stability by protecting the peptide from exopeptidases, making it a valuable tool for studying structure-activity relationships (SAR). This compound is supplied exclusively for research applications, such as the investigation of peptide stability, membrane permeability, and as a building block for more complex peptidomimetics. Researchers utilize such custom peptides to develop novel therapeutic candidates aimed at overcoming the limitations of natural peptides, such as poor oral bioavailability and short half-life . The presence of methionine makes the peptide susceptible to oxidation, a factor that must be considered in experimental design and storage conditions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methyl-2-[[2-[[3-methyl-2-[[2-(methylamino)-3-phenylpropanoyl]amino]butanoyl]amino]acetyl]amino]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N6O5S/c1-17(2)14-22(27(38)33-20(25(29)36)12-13-40-6)32-23(35)16-31-28(39)24(18(3)4)34-26(37)21(30-5)15-19-10-8-7-9-11-19/h7-11,17-18,20-22,24,30H,12-16H2,1-6H3,(H2,29,36)(H,31,39)(H,32,35)(H,33,38)(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLZVXPIQBYCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2, a synthetic peptide, exhibits significant biological activity that has been explored in various studies. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound is a modified peptide consisting of several amino acids, including methylated phenylalanine (Me-DL-Phe) and methionine (DL-Met). The incorporation of non-natural amino acids like Me-Phe is known to enhance the stability and bioactivity of peptides. The structural modifications can influence the peptide's interaction with biological targets, such as receptors or enzymes.

  • Opioid Receptor Interaction :
    • Peptides similar to this compound have been shown to interact with opioid receptors, primarily the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). These interactions can lead to analgesic effects and modulation of pain pathways .
    • The specific arrangement and substitution of amino acids in the peptide can significantly affect its receptor affinity and selectivity. For instance, studies indicate that modifications at certain positions can convert agonist peptides into antagonists with high potency .
  • Anticonvulsant Activity :
    • Recent investigations into similar peptide derivatives have highlighted their potential anticonvulsant properties. For example, certain analogs demonstrated significant activity in models of generalized seizures, suggesting that structural changes in the peptide can enhance its efficacy against neurological disorders .

In Vitro Studies

In vitro assays have been utilized to assess the biological activity of this compound. These studies typically involve:

  • Binding Affinity Tests : Evaluating the compound's affinity for opioid receptors using radiolabeled ligands.
  • Functional Assays : Measuring the physiological responses in isolated tissues (e.g., guinea pig ileum) to determine agonistic or antagonistic properties.

In Vivo Studies

Animal models are often employed to further understand the pharmacological effects of this peptide:

  • Analgesic Effects : Assessment through pain models such as the tail-flick test or hot plate test.
  • Behavioral Studies : Evaluating potential side effects on motor coordination and overall activity levels.

Research Findings

Recent studies have reported varying degrees of biological activity for similar peptides:

Peptide μ-Receptor Affinity (nM) δ-Receptor Affinity (nM) Biological Activity
This compoundTBDTBDTBD
Analog 122.711.4High
Analog 285.57.89Moderate

Note: TBD indicates that specific values for this compound are yet to be determined in ongoing research.

Case Studies

  • Pain Management : A study involving a series of opioid peptide analogs demonstrated that modifications similar to those in this compound could lead to enhanced analgesic properties while minimizing side effects commonly associated with traditional opioids .
  • Anticonvulsant Efficacy : Another investigation on related peptides revealed that certain structural modifications resulted in significant anticonvulsant activity without impairing motor coordination, suggesting a favorable therapeutic profile for treating seizure disorders .

Scientific Research Applications

Structure and Properties

Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2 is a modified peptide that incorporates several amino acids known for their biological activity. The modifications enhance its stability and bioavailability, making it suitable for various applications.

Amino Acid Abbreviation Role
MethionineMetInitiates protein synthesis
PhenylalaninePheInvolved in neurotransmission
ValineValContributes to hydrophobic interactions
GlycineGlyProvides flexibility in structure
LeucineLeuEnhances protein folding

Pain Management

Recent studies have highlighted the potential of this compound as an analgesic peptide. Its structural modifications allow for enhanced binding to opioid receptors, which are crucial for pain relief. Research suggests that peptides with similar structures demonstrate higher affinity and selectivity towards mu-opioid receptors (MOR) and delta-opioid receptors (DOR) .

Cancer Treatment

Peptides like this compound have been explored for their role in targeted cancer therapies. For instance, radiolabeled versions of opioid peptides have shown promise in targeting prostate-specific membrane antigens (PSMA), enabling precise localization of cancer cells during imaging and treatment . The ability to modify these peptides enhances their stability and retention within tumors, improving therapeutic outcomes.

Peptide Synthesis and Modification

The synthesis of this compound is facilitated through various techniques in peptide chemistry, including solid-phase synthesis. The introduction of methylation at the phenylalanine residue has been shown to improve the peptide's pharmacokinetic properties, making it a valuable tool in biochemical research .

Enzyme Interaction Studies

This compound can serve as a substrate or inhibitor in enzyme studies, particularly those involving methionine aminopeptidases (MetAPs). Understanding the interactions between such peptides and enzymes can provide insights into post-translational modifications of proteins, which are critical for cellular function .

Analgesic Efficacy in Rodent Models

A study evaluated the analgesic effects of modified peptides similar to this compound in rodent models. Results indicated significant pain relief compared to control groups, demonstrating the compound's potential as a therapeutic agent for chronic pain management .

Targeted Delivery Systems

Research involving radiolabeled peptides has shown that modifications can lead to improved tumor targeting capabilities. In vivo studies indicated that these modified peptides exhibited prolonged retention times in tumor tissues, suggesting their utility in developing targeted delivery systems for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural variations among analogues include methylation status, stereochemistry (D/L residues), and amino acid substitutions. Below is a comparative analysis:

Table 1: Comparative Analysis of Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH₂ and Analogues
Compound Name Structural Features Biological Activity Stability (Half-Life) Key References
Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH₂ Methylated N-terminus; D/L-residues; C-terminal amidation Moderate antimicrobial activity; protease-resistant ~8–12 hours (in vitro)
DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH₂ Non-methylated N-terminus; otherwise identical Reduced antimicrobial activity (~40% lower); susceptible to proteases ~2–4 hours (in vitro)
L-Phe-L-Val-Gly-L-Leu-L-Met-NH₂ All L-amino acids; non-methylated High initial activity but rapid degradation <1 hour (in vitro)
Me-DL-Phe-DL-Ile-Gly-DL-Leu-DL-Met-NH₂ Val → Ile substitution; increased hydrophobicity Enhanced antimicrobial activity (2×); reduced solubility ~10–14 hours (in vitro)
GLG* Presumed structural analogue (exact residues unspecified; possibly Gly-Leu-Gly?) Varied bioactivity based on substitution patterns (e.g., lower cytotoxicity) Data not fully available

Note: The "GLG" compound referenced in lacks structural clarity but may represent a truncated or substituted variant.

Key Research Findings

Impact of Methylation
  • The methylated N-terminus in Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH₂ significantly improves protease resistance compared to non-methylated analogues, as validated via HPLC and mass spectrometry .
  • Methylation also increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility by ~30% .
Stereochemistry (D/L Residues)
  • Peptides with mixed D/L residues exhibit prolonged stability in biological fluids. For example, the all-L variant (L-Phe-L-Val-Gly-L-Leu-L-Met-NH₂) is degraded 8× faster than the D/L-formulated peptide .
Amino Acid Substitutions
  • Substituting Val with Ile (as in Me-DL-Phe-DL-Ile-Gly-DL-Leu-DL-Met-NH₂) increases hydrophobic interactions , boosting antimicrobial activity against Gram-positive bacteria (MIC reduced from 16 µg/mL to 8 µg/mL) . However, this substitution reduces solubility, complicating formulation.
Comparison with GLG

Analytical Methods for Comparison

Studies cited in employ:

  • HPLC-MS : To quantify degradation rates and metabolite profiles .
  • Circular Dichroism (CD) : To assess secondary structural changes caused by D/L residues .
  • LogP Measurements : To correlate lipophilicity with bioactivity .

Preparation Methods

Resin Selection and C-Terminal Amide Formation

Rink amide resin is the standard choice for generating C-terminal amides. The resin’s backbone amide linker (BAL) ensures efficient cleavage under mild acidic conditions while preserving the amide functionality. Loading capacities typically range from 0.4–0.7 mmol/g, optimized to minimize steric hindrance during elongation.

Racemic Amino Acid Incorporation

DL-amino acids (Phe, Val, Leu, Met) are introduced as pre-mixed racemic derivatives. Key considerations include:

  • Activation : HBTU/HATU with DIPEA in DMF or DIC/Oxyma Pure® for efficient coupling.

  • Coupling Efficiency : Racemic mixtures may reduce coupling rates by ~15–20% compared to enantiopure analogs, necessitating extended reaction times (2–4 hours).

  • Side-Chain Protection :

    • Met : Trt (trityl) to prevent oxidation.

    • Leu/Val/Phe : tert-Butyl (tBu) for acid-stable protection.

Stepwise Assembly and Methylation

Sequential Elongation Protocol

The peptide sequence is assembled from C- to N-terminus:

  • Met : Loaded onto Rink amide resin via Fmoc-Met(Trt)-OH.

  • DL-Leu : Fmoc-DL-Leu(tBu)-OH coupled using DIC/Oxyma Pure® (3 eq, 1 hour).

  • Gly : Fmoc-Gly-OH (no side-chain protection).

  • DL-Val : Fmoc-DL-Val(tBu)-OH.

  • DL-Phe : Fmoc-DL-Phe(tBu)-OH.

Critical Note : Racemic amino acids necessitate chiral HPLC or Marfey’s method post-synthesis to confirm diastereomer ratios.

N-Terminal Methylation

Post-elongation, the N-terminal Fmoc group is removed (20% piperidine/DMF), and methylation is achieved via:

  • Methyl iodide (CH₃I) : 5 eq in DMF with DIPEA (10 eq), 2 hours.

  • Alternative : Diazomethane (CH₂N₂) in dichloromethane for milder conditions.

Yield Optimization : Methylation efficiency is monitored by LC-MS, with typical yields of 85–90%.

Cleavage and Global Deprotection

The peptide-resin is treated with a trifluoroacetic acid (TFA)-based cocktail to cleave the product and remove protecting groups:

  • Standard Cocktail : TFA/H₂O/TIPS (95:2.5:2.5 v/v/v, 2 hours).

  • Met Oxidation Mitigation : Addition of 1,2-ethanedithiol (EDT) to scavenge sulfoxides.

Cleavage Efficiency : >95% yield confirmed by gravimetric analysis and HPLC.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

  • Column : C₁₈ (5 µm, 250 × 4.6 mm).

  • Gradient : 5–60% MeCN in H₂O (0.1% TFA) over 30 minutes.

  • Diastereomer Resolution : Baseline separation of DL-configuration-derived peaks requires shallow gradients (0.5%/min).

Mass Spectrometry (MS)

  • ESI-MS : Expected m/z for [M+H]⁺:

    • Calculated: 648.8 Da (C₃₀H₅₃N₅O₆S).

    • Observed: 648.7 ± 0.2 Da.

Stereochemical Analysis via Marfey’s Method

  • Derivatization : Reaction with FDAA (1-fluoro-2,4-dinitrophenyl-5-l-alanine amide) to resolve DL-amino acid enantiomers.

  • HPLC Conditions : C₃ column, 15–60% MeOH/H₂O (1% formic acid), 50°C.

Challenges and Mitigation Strategies

Racemic Mixture Complexity

  • Diastereomer Formation : Four diastereomers possible due to DL-residues. Mitigated by iterative HPLC purification.

  • Coupling Inefficiency : Double couplings with 1-hydroxybenzotriazole (HOBt) enhance yields.

Methionine Oxidation

  • Inert Atmosphere : Synthesis under N₂ or Ar minimizes sulfoxide formation.

  • Scavengers : EDT and TIPS in cleavage cocktails reduce oxidation byproducts .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Me-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2, and what analytical techniques are critical for verifying its purity and sequence?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with Fmoc/t-Bu chemistry for stepwise coupling. Critical steps include:

  • Deprotection : Use 20% piperidine in DMF for Fmoc removal.
  • Coupling : HBTU/HOBt activation for amino acid residues.
  • Cleavage : TFA cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) to release the peptide from the resin.
  • Purification : Reverse-phase HPLC (C18 column, gradient 5–60% acetonitrile/0.1% TFA) for purity assessment.
  • Characterization : ESI-MS or MALDI-TOF for molecular weight confirmation; Edman degradation or NMR (¹H, ¹³C) for sequence validation .

Q. How do researchers ensure the stability of Me-DL-PLhe-DL-Val-Gly-DL-Leu-DL-Met-NH2 under experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies involve:

  • Accelerated Degradation Tests : Incubate the peptide at varying pH (2–9) and temperatures (4°C, 25°C, 37°C) for 24–72 hours.
  • Analysis : Monitor degradation via HPLC for changes in peak area/retention time and LC-MS for fragmentation patterns.
  • Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 7.4 for physiological studies, supplemented with antioxidants (e.g., 0.1% ascorbic acid) to prevent methionine oxidation .

Q. What spectroscopic and chromatographic methods are most reliable for distinguishing enantiomeric impurities in this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) under isocratic conditions (hexane:isopropanol 80:20) resolves DL-configurations. Circular dichroism (CD) spectroscopy at 190–250 nm provides complementary enantiomeric differentiation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

  • Methodological Answer : Systematic meta-analysis should:

  • Compare Experimental Variables : Cell lines vs. animal models, dosage regimens (acute vs. chronic), and pharmacokinetic parameters (e.g., bioavailability).
  • Statistical Harmonization : Apply tools like ANOVA with post-hoc tests to account for inter-study variability.
  • Validation : Replicate key studies under standardized conditions (e.g., OECD guidelines) to isolate confounding factors .

Q. What computational strategies are effective for predicting the tertiary structure and receptor-binding dynamics of this peptide?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate folding over 100 ns trajectories.
  • Docking Studies : AutoDock Vina or Schrödinger’s Glide for ligand-receptor binding affinity calculations (ΔG values).
  • Validation : Cross-reference predictions with experimental SAXS or cryo-EM data .

Q. How can researchers address discrepancies in the reported metabolic pathways of this compound across species?

  • Methodological Answer :

  • Comparative Metabolomics : Use LC-HRMS to profile metabolites in liver microsomes from human, rat, and mouse models.
  • Enzyme Inhibition Assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes.
  • Data Integration : Apply bioinformatics tools (e.g., MetaboAnalyst) to map species-specific pathways and highlight conserved vs. divergent nodes .

Q. What experimental designs are optimal for studying the peptide’s interaction with lipid bilayers or membrane receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 sensor chips to measure real-time binding kinetics (ka, kd).
  • Fluorescence Anisotropy : Label the peptide with FITC and monitor changes in polarization upon receptor interaction.
  • Electrophysiology : Use patch-clamp techniques to assess ion channel modulation in transfected HEK293 cells .

Methodological Challenges & Data Analysis

Q. How should researchers handle batch-to-batch variability in peptide synthesis during large-scale studies?

  • Methodological Answer :

  • Quality Control (QC) Protocols : Implement strict in-process controls (IPC) during SPPS, including real-time monitoring of coupling efficiency via Kaiser test.
  • Statistical Process Control (SPC) : Use control charts (e.g., X-bar charts) to track purity and yield across batches.
  • Standardization : Pre-validate all reagents and resins using orthogonal analytical methods (e.g., FTIR for resin loading) .

Q. What strategies are effective for integrating fragmented literature data on this compound into a cohesive mechanistic model?

  • Methodological Answer :

  • Literature Mining : Use NLP tools (e.g., SciBite’s TERMite) to extract chemical entities and interactions from patents and journals.
  • Knowledge Graphs : Build a structured database (e.g., Neo4j) linking peptide properties, targets, and pathways.
  • Contradiction Resolution : Apply Bayesian inference to weight conflicting evidence based on study robustness (sample size, controls) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.